Cas no 15210-83-0 (2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid)

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a ketone and carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its sterically hindered structure and functional groups enable selective reactivity, particularly in the synthesis of complex molecules, pharmaceuticals, and fine chemicals. The compound’s rigid cyclohexane backbone enhances stability, while the carbonyl and carboxyl groups provide sites for further derivatization, such as esterification or amidation. Its well-defined molecular structure ensures consistent performance in reactions requiring precise steric and electronic control. This compound is particularly valuable in research and industrial applications where high-purity, structurally constrained intermediates are required.
2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid structure
15210-83-0 structure
Product name:2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid
CAS No:15210-83-0
MF:C10H16O3
MW:184.232243537903
CID:5053610
PubChem ID:4324674

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
    • 2,2,3-trimethyl-4-oxocyclohexanecarboxylic acid
    • SBB090186
    • NE35048
    • Cyclohexanecarboxylicacid,2,2,3-trimethyl-4-oxo-
    • 2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid
    • Inchi: 1S/C10H16O3/c1-6-8(11)5-4-7(9(12)13)10(6,2)3/h6-7H,4-5H2,1-3H3,(H,12,13)
    • InChI Key: QLKQYZYPHXNTND-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C(=O)O)C(C)(C)C1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Topological Polar Surface Area: 54.4
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 306.5±35.0 °C at 760 mmHg
  • Flash Point: 153.4±22.4 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid Security Information

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-156145-0.5g
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95%
0.5g
$613.0 2023-06-08
Enamine
EN300-156145-0.05g
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95%
0.05g
$182.0 2023-06-08
Enamine
EN300-156145-10.0g
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95%
10g
$3376.0 2023-06-08
Enamine
EN300-156145-2.5g
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95%
2.5g
$1539.0 2023-06-08
Enamine
EN300-156145-250mg
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95.0%
250mg
$389.0 2023-09-25
Aaron
AR01AGMI-10g
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95%
10g
$4667.00 2023-12-15
Enamine
EN300-156145-100mg
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95.0%
100mg
$272.0 2023-09-25
Enamine
EN300-156145-2500mg
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95.0%
2500mg
$1539.0 2023-09-25
Enamine
EN300-156145-5000mg
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95.0%
5000mg
$2277.0 2023-09-25
1PlusChem
1P01AGE6-50mg
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
15210-83-0 95%
50mg
$279.00 2024-06-20

Additional information on 2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid (CAS No: 15210-83-0)

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid is a versatile organic compound with the CAS registry number 15210-83-0. This compound is widely recognized in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development and material science. The molecule consists of a cyclohexane ring with substituents at positions 1, 2, 3, and 4, including two methyl groups at positions 2 and 3, a ketone group at position 4, and a carboxylic acid group at position 1.

The cyclohexane ring serves as the core structure of this compound, providing a rigid framework that influences its chemical reactivity and physical properties. The methyl groups at positions 2 and 3 introduce steric hindrance, which can affect the compound's solubility and stability. The ketone group at position 4 adds electron-withdrawing character to the molecule, enhancing its ability to participate in various chemical reactions such as nucleophilic additions or reductions. Meanwhile, the carboxylic acid group at position 1 imparts acidic properties to the compound, making it a potential candidate for forming salts or esters in pharmaceutical formulations.

Recent studies have highlighted the importance of 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid in drug discovery efforts. Researchers have explored its role as a precursor for bioactive molecules with potential anti-inflammatory or anticancer properties. For instance, derivatives of this compound have been shown to inhibit certain enzymes associated with chronic inflammatory diseases, suggesting its utility in developing novel therapeutic agents.

In terms of synthesis, 2,2,3-trimethylcyclohexanone can be converted into the corresponding carboxylic acid through oxidation reactions using agents like potassium permanganate or other oxidizing agents under controlled conditions. This process is highly efficient and has been optimized in recent years to improve yield and purity.

The physical properties of 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid include a melting point of approximately 175°C, making it suitable for various thermal applications. Its solubility in common solvents like water and ethanol is moderate but can be enhanced through chemical modifications such as esterification or amidation.

From an environmental perspective, this compound has been studied for its biodegradability under aerobic conditions. Research indicates that it undergoes microbial degradation efficiently under controlled laboratory settings, which is promising for its safe disposal in industrial processes.

In conclusion,

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